N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide
Description
N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a methoxypropylsulfanyl group
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-5-10(14(3)13-8)12-11(15)7-17-6-9(2)16-4/h5,9H,6-7H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPPBQJXSGYYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSCC(C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 2,5-dimethyl-3-oxobutanoic acid under acidic conditions.
Introduction of the Acetamide Group: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Attachment of the Methoxypropylsulfanyl Group: Finally, the intermediate is treated with 2-methoxypropylthiol in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methoxypropylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its ability to interfere with specific biochemical pathways in pests or weeds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the acetamide and methoxypropylsulfanyl groups can enhance binding affinity and specificity. This compound may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylpyrazol-3-yl)-2-(2-ethoxypropylsulfanyl)acetamide
- N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxyethylsulfanyl)acetamide
- N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)propionamide
Uniqueness
N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, the methoxypropylsulfanyl group provides distinct steric and electronic properties, influencing its interaction with molecular targets and its overall pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
